molecular formula C23H30N2O4S B4176474 N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide

N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide

Cat. No. B4176474
M. Wt: 430.6 g/mol
InChI Key: GJOZSDGRHVCQLQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide, also known as AZD8797, is a small molecule inhibitor that targets the enzyme fatty acid amide hydrolase (FAAH). FAAH is responsible for the breakdown of the endocannabinoid anandamide, which has been implicated in various physiological processes such as pain perception, mood regulation, and appetite control. Inhibition of FAAH has been shown to increase levels of anandamide in the body, leading to potential therapeutic benefits.

Mechanism of Action

N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide works by inhibiting FAAH, which leads to increased levels of anandamide in the body. Anandamide acts on cannabinoid receptors in the body, leading to various physiological effects. The exact mechanism by which N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide produces its therapeutic effects is still being studied.
Biochemical and Physiological Effects:
In addition to its analgesic, anxiolytic, and antidepressant effects, N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide has been shown to have potential therapeutic benefits in other areas as well. For example, it has been shown to have anti-inflammatory effects in various models of inflammation. It has also been shown to have potential benefits in the treatment of addiction and obesity.

Advantages and Limitations for Lab Experiments

One advantage of using N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide in lab experiments is its specificity for FAAH. This allows researchers to study the effects of FAAH inhibition without affecting other enzymes or pathways in the body. However, one limitation is that N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide has relatively low potency compared to other FAAH inhibitors, which may limit its usefulness in certain experiments.

Future Directions

There are several potential future directions for research involving N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide. One area of interest is its potential use in the treatment of chronic pain, which is a significant unmet medical need. Additionally, further research is needed to fully understand the mechanisms by which N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide produces its therapeutic effects. Finally, there is potential for the development of more potent FAAH inhibitors based on the structure of N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide.

Scientific Research Applications

N-[2-(1-azepanyl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide has been extensively studied in preclinical models for its potential therapeutic applications. It has been shown to have analgesic effects in various pain models, including inflammatory and neuropathic pain. Additionally, it has been shown to have anxiolytic and antidepressant effects in rodent models of anxiety and depression.

properties

IUPAC Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H30N2O4S/c1-19-16-21(12-13-22(19)29-2)30(27,28)25(17-20-10-6-5-7-11-20)18-23(26)24-14-8-3-4-9-15-24/h5-7,10-13,16H,3-4,8-9,14-15,17-18H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GJOZSDGRHVCQLQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)S(=O)(=O)N(CC2=CC=CC=C2)CC(=O)N3CCCCCC3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H30N2O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

430.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-[2-(azepan-1-yl)-2-oxoethyl]-N-benzyl-4-methoxy-3-methylbenzenesulfonamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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